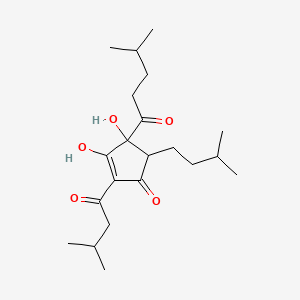
Thallium hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thallium hexanoate is a chemical compound with the formula C₆H₁₁O₂TlThis compound is part of the broader class of thallium alkanoates, which have been studied for their unique thermophysical properties .
Vorbereitungsmethoden
Thallium hexanoate can be synthesized through the reaction of hexanoic acid with thallium carbonate in a dry methanol solution. The reaction typically involves heating the mixture to facilitate the formation of the thallium salt. The product is then purified through recrystallization .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Thallium hexanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form thallium(III) compounds.
Reduction: It can be reduced back to thallium(I) compounds under specific conditions.
Substitution: this compound can participate in substitution reactions where the hexanoate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products:
Oxidation Products: Thallium(III) hexanoate.
Reduction Products: Thallium(I) compounds.
Substitution Products: Various thallium salts with different functional groups
Wissenschaftliche Forschungsanwendungen
Thallium hexanoate has several applications in scientific research:
Chemistry: Used in studies of thermophysical properties and phase transitions.
Biology: Investigated for its potential effects on biological systems, although its toxicity limits its use.
Medicine: Limited use due to toxicity, but studied for potential diagnostic applications.
Wirkmechanismus
The mechanism of action of thallium hexanoate involves its interaction with biological molecules, leading to disruption of cellular processes. Thallium ions can interfere with potassium channels and other cellular pathways, leading to toxic effects. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Thallium heptanoate: Similar in structure but with a longer carbon chain.
Thallium tetradecanoate: Exhibits different phase transitions due to its longer chain length
Eigenschaften
CAS-Nummer |
34244-90-1 |
|---|---|
Molekularformel |
C6H11O2Tl |
Molekulargewicht |
319.53 g/mol |
IUPAC-Name |
hexanoate;thallium(1+) |
InChI |
InChI=1S/C6H12O2.Tl/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
WYBIAWVWBLDASQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC(=O)[O-].[Tl+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate](/img/structure/B13737418.png)

![2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate](/img/structure/B13737432.png)
![2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B13737434.png)

![4,4'-(6,6'-Bis(4-aminophenyl)-[9,9'-bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13737452.png)




![ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate](/img/structure/B13737484.png)


![Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite)](/img/structure/B13737495.png)
